molecular formula C7H4I2O2 B565380 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 CAS No. 1215600-52-4

3,5-Diiodo-4-hydroxybenzaldehyde-13C6

Cat. No. B565380
CAS RN: 1215600-52-4
M. Wt: 379.87
InChI Key: WHLUEIMENHLCMY-ZRDHQLPYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is a biochemical compound used for proteomics research . It has a molecular weight of 379.87 and a molecular formula of C13C6H4I2O2 .


Molecular Structure Analysis

The molecular structure of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is represented by the formula C13C6H4I2O2 . This indicates that the molecule consists of 13 carbon atoms, 6 hydrogen atoms, 2 iodine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3,5-Diiodo-4-hydroxybenzaldehyde-13C6 appears as a yellow solid . It has a molecular weight of 379.87 . The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

  • Molecular Interaction Studies : Research on compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde shows how these molecules link into sheets through hydrogen bonds and aromatic pi-pi stacking interactions, offering insights into molecular interactions and aggregation behaviors (S. J. Garden et al., 2004).

  • Chromatographic Analysis : Studies on the chromatographic separation of chlorinated 4-hydroxybenzaldehydes provide information on analytical techniques that can be applied to similar compounds for separation and analysis (I. Korhonen & J. Knuutinen, 1984).

  • Synthesis and Characterization : Research into the synthesis and characterization of bis-aldehyde monomers derived from 4-hydroxybenzaldehyde variants demonstrates the processes for creating and analyzing similar complex molecules (A. Hafeez et al., 2019).

  • NMR Spectral Study : The NMR spectral study of chlorinated 3,4-dihydroxybenzaldehydes highlights the importance of NMR techniques in understanding the molecular structure and dynamics of similar compounds (E. Kolehmainen et al., 1995).

  • Catalytic Oxidation Applications : Studies on the selective oxidation of aromatic methyl groups, relevant to substituted hydroxybenzaldehydes, show applications in the pharmaceutical and perfume industries, highlighting the compound's potential use as a precursor or intermediate in synthesis processes (C. Boldron et al., 2005).

  • Synthesis of Isotopically Labelled Probes : The efficient synthesis of isotopically labelled probes, such as [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, demonstrates the methodologies that could be applied to the synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 for use in molecular imaging or as a research tool (Rebecca C. Collins et al., 2016).

Safety and Hazards

The compound is classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .

properties

IUPAC Name

4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H/i1+1,2+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLUEIMENHLCMY-ZRDHQLPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1I)O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.870 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-4-hydroxybenzaldehyde-13C6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-Diiodo-4-hydroxybenzaldehyde-13C6
Reactant of Route 2
3,5-Diiodo-4-hydroxybenzaldehyde-13C6
Reactant of Route 3
3,5-Diiodo-4-hydroxybenzaldehyde-13C6
Reactant of Route 4
3,5-Diiodo-4-hydroxybenzaldehyde-13C6
Reactant of Route 5
3,5-Diiodo-4-hydroxybenzaldehyde-13C6
Reactant of Route 6
Reactant of Route 6
3,5-Diiodo-4-hydroxybenzaldehyde-13C6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.